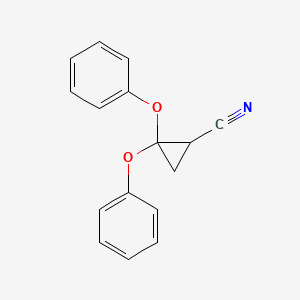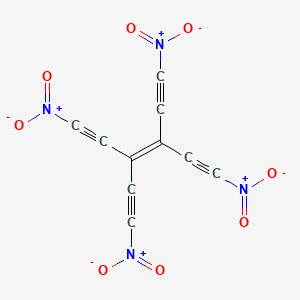
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by multiple nitro and ethynyl groups
Métodos De Preparación
The synthesis of 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The process begins with the preparation of the hex-3-ene-1,5-diyne backbone, followed by the introduction of nitro and nitroethynyl groups through nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve large-scale nitration and ethynylation processes, optimized for efficiency and safety .
Análisis De Reacciones Químicas
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro and ethynyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or organometallic compounds.
Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the development of advanced materials, such as high-energy materials and polymers
Mecanismo De Acción
The mechanism by which 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitro and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions, covalent bonding, and non-covalent interactions.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne stands out due to its unique combination of nitro and ethynyl groups. Similar compounds include:
- 1,6-Dinitro-3,4-bis(ethynyl)hex-3-ene-1,5-diyne
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-1,5-diyne
These compounds share structural similarities but differ in the positioning and number of nitro and ethynyl groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
823813-71-4 |
|---|---|
Fórmula molecular |
C10N4O8 |
Peso molecular |
304.13 g/mol |
Nombre IUPAC |
1,6-dinitro-3,4-bis(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10N4O8/c15-11(16)5-1-9(2-6-12(17)18)10(3-7-13(19)20)4-8-14(21)22 |
Clave InChI |
QSAGRINNURBVEL-UHFFFAOYSA-N |
SMILES canónico |
C(#C[N+](=O)[O-])C(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



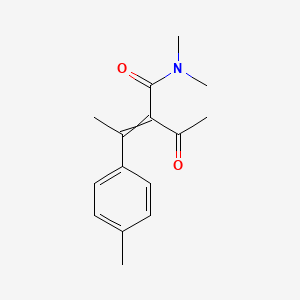
![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)


![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
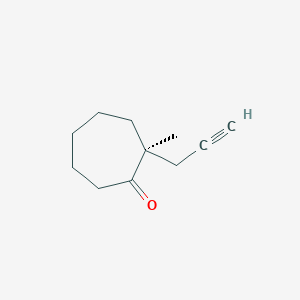
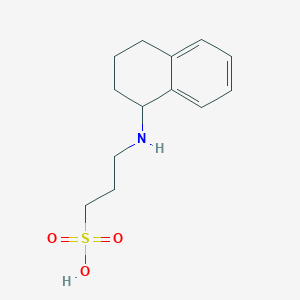
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
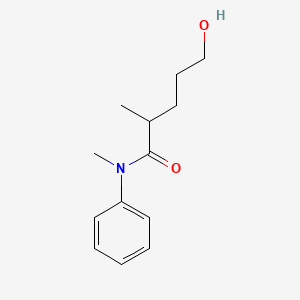
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

